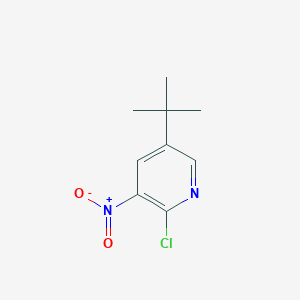

5-(tert-Butyl)-2-chloro-3-nitropyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(tert-Butyl)-2-chloro-3-nitropyridine is an organic compound belonging to the pyridine family. It is a colorless solid with a distinct odor, and is soluble in organic solvents. This compound is used in a variety of laboratory experiments, and has been studied for its potential applications in scientific research.

科学的研究の応用

Organic Synthesis

5-(tert-Butyl)-2-chloro-3-nitropyridine: is a valuable intermediate in organic synthesis. Its chloro and nitro groups make it a versatile reagent for various chemical transformations. For instance, the nitro group can be reduced to an amine, facilitating the synthesis of pharmaceuticals and agrochemicals. The chloro group allows for further functionalization through nucleophilic substitution reactions .

Medicinal Chemistry

In medicinal chemistry, this compound can be used to create novel drug candidates. Its structure is conducive to binding with biological targets, and modifications to the pyridine ring can lead to the discovery of new therapeutic agents with improved potency and selectivity .

Material Science

The steric bulk provided by the tert-butyl group makes 5-(tert-Butyl)-2-chloro-3-nitropyridine an interesting candidate for the development of new materials. It can be used to synthesize polymers with unique properties or as a precursor for small molecules that can alter the physical characteristics of materials .

Catalysis

This compound may also find applications in catalysis. The pyridine moiety can act as a ligand, coordinating to metals and forming complexes that are useful in catalytic cycles, particularly in cross-coupling reactions that form carbon-carbon bonds .

Analytical Chemistry

In analytical chemistry, derivatives of 5-(tert-Butyl)-2-chloro-3-nitropyridine could be used as standards or reagents in chromatographic methods or spectroscopic analysis, aiding in the quantification or identification of substances .

Agricultural Chemistry

The chemical structure of 5-(tert-Butyl)-2-chloro-3-nitropyridine suggests potential use in the synthesis of novel agrochemicals. Its ability to undergo various chemical reactions allows for the creation of compounds that could act as pesticides or herbicides .

特性

IUPAC Name |

5-tert-butyl-2-chloro-3-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-9(2,3)6-4-7(12(13)14)8(10)11-5-6/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDWBUGKMKWHDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(N=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1291591.png)